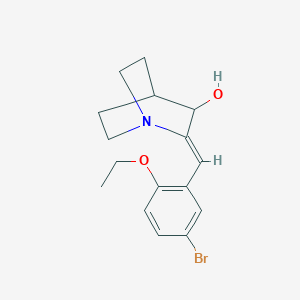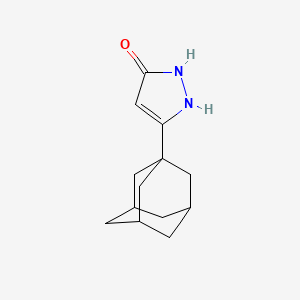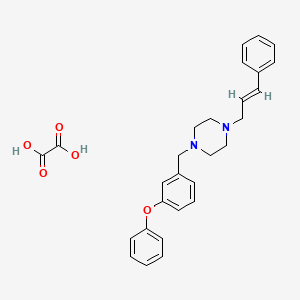
2-(5-bromo-2-ethoxybenzylidene)quinuclidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-2-ethoxybenzylidene)quinuclidin-3-ol is a chemical compound studied for its molecular structure and chemical properties. It belongs to the class of quinuclidine derivatives.
Synthesis Analysis
Quinuclidine derivatives, such as this compound, are synthesized using various methods. For example, one method involves the reaction of quinuclidine with different reagents, leading to the formation of substituted quinuclidine compounds (Santini et al., 1994).
Molecular Structure Analysis
The molecular structure of these compounds often features a trans conformation around the double bond, with the quinuclidine and phenyl moieties showing deformations in their geometric and conformational parameters (Santini et al., 1994; Santini et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving these compounds include interactions with various reagents and catalysts, leading to the formation of new derivatives or adducts. The nature of substituents and the structure of the compound significantly influence its reactivity (Baul et al., 2006).
Physical Properties Analysis
Physical properties, such as crystal structure and melting points, are analyzed using techniques like X-ray diffraction and NMR spectroscopy. These properties vary depending on the specific substituents and the overall molecular structure (Zhu & Qiu, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and solubility, are influenced by the compound's molecular structure. Intramolecular interactions, such as hydrogen bonding and steric effects, play a crucial role in determining these properties (Vorob'eva et al., 1983; Loudon & Koshland, 1970).
Applications De Recherche Scientifique
Biocatalytic Preparation of Chiral Quinuclidin-3-ols
A study by Primožič et al. (2011) explored the biocatalytic method for the production of chiral quinuclidin-3-ols, which are critical intermediates in synthesizing physiologically active compounds. The research utilized butyrylcholinesterase as a biocatalyst for the kinetic resolution of enantiomers, demonstrating the potential of derivatives like 2-(5-bromo-2-ethoxybenzylidene)quinuclidin-3-ol in producing optically active compounds for pharmaceutical applications (Primožič, Bolant, Ramić, & Tomić, 2011).
Synthesis and Catalytic Performance
Ebrahimipour et al. (2018) synthesized a novel mixed-ligand Cu(II) Schiff base complex, showcasing its catalytic activities in synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes. This study indicates the significance of Schiff base derivatives in catalyzing electrophilic reactions, which are crucial in organic synthesis and potentially pharmaceutical manufacturing (Ebrahimipour, Khosravan, Castro, Khajoee Nejad, Dušek, & Eigner, 2018).
Propriétés
IUPAC Name |
(2Z)-2-[(5-bromo-2-ethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c1-2-20-15-4-3-13(17)9-12(15)10-14-16(19)11-5-7-18(14)8-6-11/h3-4,9-11,16,19H,2,5-8H2,1H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNNAQSGMMXMKO-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=C2C(C3CCN2CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=C\2/C(C3CCN2CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5500148.png)
![2-(4-fluorophenyl)-2-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5500154.png)


![N-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5500179.png)

![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5500189.png)
![N,N-dimethyl-7-pentanoyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5500191.png)

![N-[2-(2-furoylamino)-3-phenylacryloyl]leucine](/img/structure/B5500198.png)
![5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5500205.png)
![1'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5500212.png)

![3-allyl-5-{2-[3-(4-chlorophenoxy)propoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5500233.png)